An In-depth Technical Guide to 3-Bromo-5-nitro-N-propylbenzamide
An In-depth Technical Guide to 3-Bromo-5-nitro-N-propylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Substituted Benzamides
The substituted benzamide scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutic agents and functional materials. The strategic placement of various substituents on the phenyl ring and the amide nitrogen allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific, yet intriguing, member of this family: 3-Bromo-5-nitro-N-propylbenzamide. While its direct applications are still emerging, its structural motifs—a halogenated nitroaromatic core and an N-alkyl amide side chain—suggest significant potential in areas such as targeted drug delivery, agrochemical research, and as an intermediate in complex organic synthesis. This document serves as a comprehensive technical resource, providing insights into its synthesis, characterization, and safe handling, drawing upon established chemical principles and data from closely related analogues to illuminate the path for future research and development.
Compound Identification and Properties
Chemical Identity
The compound of interest is unequivocally identified as 3-Bromo-5-nitro-N-propylbenzamide , with the Chemical Abstracts Service (CAS) number 929000-38-4 [1][2][3]. It is crucial to distinguish this compound from its isomer, 3-Bromo-N-isopropyl-5-nitrobenzamide (CAS No. 941294-16-2), as the seemingly minor difference in the alkyl substituent can lead to significant variations in physical properties, reactivity, and biological interactions[4].
Physicochemical Properties
While extensive experimental data for 3-Bromo-5-nitro-N-propylbenzamide is not widely published, its fundamental properties can be reliably calculated and are available from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 929000-38-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁BrN₂O₃ | [1] |
| Molecular Weight | 287.11 g/mol | [1] |
| Appearance | (Predicted) Solid | - |
| Purity | Typically ≥98% | [1] |
These properties are foundational for any experimental work, from calculating molar equivalents in synthesis to preparing solutions for biological assays.
Synthesis of 3-Bromo-5-nitro-N-propylbenzamide
The synthesis of N-substituted benzamides is a well-established transformation in organic chemistry. A highly effective and direct method involves the acylation of an amine with a benzoyl chloride. In the case of 3-Bromo-5-nitro-N-propylbenzamide, the synthesis logically proceeds via the reaction of 3-bromo-5-nitrobenzoyl chloride with n-propylamine. The benzoyl chloride itself is typically prepared in situ from the corresponding carboxylic acid, 3-bromo-5-nitrobenzoic acid, to avoid handling the lachrymatory and moisture-sensitive acyl chloride.
Proposed Synthetic Pathway
The overall synthetic strategy is a two-step, one-pot procedure starting from the commercially available 3-bromo-5-nitrobenzoic acid.
Caption: Proposed synthesis of 3-Bromo-5-nitro-N-propylbenzamide.
Detailed Experimental Protocol
This protocol is based on established methods for benzamide synthesis from benzoic acids[4][5].
Materials:
-
3-Bromo-5-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
n-Propylamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acyl Chloride Formation:
-
To a solution of 3-bromo-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The reaction progress can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).
-
-
Amidation:
-
In a separate flask, dissolve n-propylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Cool this amine solution to 0 °C.
-
Slowly add the freshly prepared 3-bromo-5-nitrobenzoyl chloride solution to the cooled amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 3-Bromo-5-nitro-N-propylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Analytical Characterization
A comprehensive structural confirmation of the synthesized 3-Bromo-5-nitro-N-propylbenzamide would involve a combination of spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds[6][7].
Caption: Predicted spectroscopic features of 3-Bromo-5-nitro-N-propylbenzamide.
Safety, Handling, and Toxicology
Due to the presence of nitro and bromo functional groups on an aromatic ring, 3-Bromo-5-nitro-N-propylbenzamide should be handled with care, assuming it possesses toxicological properties similar to other aromatic nitro compounds[8][9].
Hazard Identification
-
Toxicity: Aromatic nitro compounds are known to be toxic and can be absorbed through the skin[8]. The primary acute health hazard is often cyanosis, with chronic exposure potentially leading to anemia[8]. They can also act as central nervous system poisons[8].
-
Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.
-
Explosive Potential: While single nitro group compounds are generally stable, aromatic nitro compounds can have explosive tendencies, which increase with multiple nitro groups[10]. They may also explode in the presence of a strong base[10].
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Potential Applications and Future Directions
The specific applications of 3-Bromo-5-nitro-N-propylbenzamide are not yet well-documented in peer-reviewed literature. However, based on the chemistry of its constituent parts, several areas of research are worth exploring:
-
Pharmaceutical Intermediates: The bromo and nitro groups are versatile functional handles for further synthetic modifications, such as cross-coupling reactions and reduction to an amino group, respectively. This makes the compound a potentially valuable intermediate in the synthesis of more complex drug candidates.
-
Agrochemicals: The nitroaromatic scaffold is present in some herbicides and pesticides. The unique substitution pattern of this compound could be explored for the development of new crop protection agents.
-
Materials Science: The polar nitro group and the potential for hydrogen bonding through the amide linkage could impart interesting properties for applications in polymers and other advanced materials.
Further research is required to fully elucidate the chemical and biological properties of 3-Bromo-5-nitro-N-propylbenzamide and to unlock its full potential in various scientific and industrial fields.
References
-
Ullah, F., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Physical Chemistry Research, 12(3), 543-556. [Link]
-
PubChem. 3-Bromo-N-isopropyl-5-nitrobenzamide. [Link]
-
abcr Gute Chemie. AB248009 | CAS 929000-38-4. [Link]
-
ChemBuyersGuide.com, Inc. GLR Innovations (Page 229). [Link]
-
PubChem. 3-Bromo-5-nitrobenzamide. [Link]
-
ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. [Link]
-
Chemigran Pte Ltd. 3-Bromo-n-propylbenzamide. [Link]
-
ResearchGate. (PDF) THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS. [Link]
-
PubMed. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]
-
Michigan State University Department of Chemistry. Amine Reactivity. [Link]
-
Chemguide. amines as nucleophiles. [Link]
-
Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
-
Clark University. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
-
YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. [Link]
-
PubChem. Spectral Information. [Link]
Sources
- 1. 929000-38-4 | N-Propyl 3-bromo-5-nitrobenzamide - Moldb [moldb.com]
- 2. 3-Bromo-N-isopropyl-5-nitrobenzamide | C10H11BrN2O3 | CID 26369867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lehigh.edu [lehigh.edu]
- 8. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 9. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NITROBROMOBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
